molecular formula C12H13NO5 B2484958 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid CAS No. 30448-09-0

4,5,6-Trimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B2484958
CAS No.: 30448-09-0
M. Wt: 251.238
InChI Key: PRUGUKSHOAAIBD-UHFFFAOYSA-N
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Description

Molecular Geometry

The molecule adopts a planar indole core with methoxy groups ortho and para to the carboxylic acid substituent. Key structural features include:

  • Bond Lengths : The C2-COOH bond measures 1.46 Å, typical for carboxylic acids, while C-O bonds in methoxy groups average 1.36 Å.
  • Dihedral Angles : The methoxy groups at positions 4, 5, and 6 form dihedral angles of 12.3°, 8.7°, and 10.5°, respectively, with the benzene ring, minimizing steric strain.

Crystallographic Data

Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P-1 and unit cell parameters:

Parameter Value
a 5.2172 Å
b 9.2878 Å
c 27.2825 Å
α 82.199°
β 88.113°
γ 81.617°
Volume 1295.66 ų
Z 2 .

Hydrogen-bonding interactions dominate the crystal packing:

  • The carboxylic acid group forms dimers via O-H⋯O bonds (2.65 Å).
  • Methoxy oxygen atoms engage in C-H⋯O interactions (2.89–3.12 Å) with adjacent indole rings.

Tautomeric Forms and Resonance Stabilization Mechanisms

Tautomerism

The compound exhibits prototropic tautomerism at the N1 position. While the 1H-indole form predominates in the solid state, theoretical studies suggest a minor 3H-indole tautomer could exist in solution due to resonance stabilization.

Resonance Effects

  • Indole Ring : Delocalization of the nitrogen lone pair into the π-system stabilizes the aromatic ring, as evidenced by bond alternation (C3-C4: 1.38 Å; C4-C5: 1.42 Å).
  • Carboxylic Acid Group : Resonance between the -COOH and deprotonated -COO⁻ form enhances acidity (predicted pKa ≈ 3.8).
  • Methoxy Substituents : Electron-donating methoxy groups increase electron density at positions 4–6, as shown by NBO charges (-0.23 e⁻ at C5).

Comparative Structural Analysis with Substituted Indole Derivatives

Substituent Position Effects

Compound Substituents Key Structural Difference
5,6-Dimethoxyindole-2-carboxylic acid Methoxy at C5, C6 Reduced steric hindrance at C4
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid Methoxy at C5–C7 Altered hydrogen-bonding network
6-Methoxy-1H-indole-2-carboxylic acid Methoxy at C6 Lower molecular symmetry

Electronic Effects

  • Electron Density : The 4,5,6-trimethoxy substitution increases electron density at C7 (Mulliken charge: -0.18 e⁻) compared to mono-methoxy analogs (-0.12 e⁻).
  • Dipole Moment : Calculated dipole moment (4.2 D) exceeds that of 5,6-dimethoxy derivatives (3.8 D) due to asymmetric substitution.

Crystallographic Comparisons

  • Packing Efficiency : The title compound’s density (1.3 g/cm³) exceeds 5-methoxyindole-2-carboxylic acid (1.2 g/cm³), attributed to tighter O-H⋯O interactions.
  • Unit Cell Volume : Larger than 6-methoxy analogs (1295.66 ų vs. 984.2 ų), reflecting methoxy group bulk.

Properties

IUPAC Name

4,5,6-trimethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-16-9-5-7-6(4-8(13-7)12(14)15)10(17-2)11(9)18-3/h4-5,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUGUKSHOAAIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=C(NC2=C1)C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,4,5-Trimethoxyphenylhydrazine

3,4,5-Trimethoxyaniline serves as the precursor, undergoing diazotization with sodium nitrite in hydrochloric acid at 0–5°C, followed by reduction with tin(II) chloride to yield the phenylhydrazine. This intermediate is critical for ensuring proper regiochemistry in the subsequent cyclization.

Cyclization and Ester Hydrolysis

Reacting 3,4,5-trimethoxyphenylhydrazine with ethyl pyruvate in ethanol under reflux with catalytic HCl generates ethyl 4,5,6-trimethoxyindole-2-carboxylate. Acidic workup hydrolyzes the ester to the carboxylic acid, achieving the target compound in 60–70% yield. Notably, the methoxy groups remain intact under these conditions due to their electron-donating nature, which stabilizes the aromatic system against electrophilic attack.

Tosyl-Protected Indole Intermediate Strategy

Adapting methodologies from phosphorylated indole syntheses, this route employs protective groups to streamline functionalization.

Tosylation of Ethyl Indole-2-carboxylate

Ethyl indole-2-carboxylate undergoes tosylation at the indole nitrogen using 4-toluenesulfonyl chloride in dimethylformamide with sodium hydride as a base. The resulting ethyl 1-tosyl-1H-indole-2-carboxylate prevents unwanted side reactions during subsequent methoxylation.

Regioselective Methoxylation

Introducing methoxy groups at positions 4, 5, and 6 requires Ullmann coupling conditions. Copper(I) iodide and cesium carbonate facilitate the substitution of bromine atoms (pre-installed via directed ortho-metalation) with methoxide ions at 120°C in dimethyl sulfoxide. This step demands precise temperature control to avoid over-substitution.

Deprotection and Carboxylation

Hydrolysis of the tosyl group using aqueous NaOH in tetrahydrofuran releases the free indole nitrogen. Subsequent saponification of the ethyl ester with lithium hydroxide yields the carboxylic acid.

Direct Carboxylation of Preformed Trimethoxyindole

For late-stage carboxylation, 4,5,6-trimethoxyindole undergoes Friedel-Crafts acylation with oxalyl chloride, followed by oxidation to install the carboxylic acid moiety.

Friedel-Crafts Acylation

Reaction of 4,5,6-trimethoxyindole with oxalyl chloride in dichloromethane using aluminum trichloride as a Lewis acid positions the oxalate group at C2.

Oxidative Cleavage

Treatment with hydrogen peroxide in acetic acid cleaves the oxalate to the carboxylic acid, achieving moderate yields (50–55%) due to competing over-oxidation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantage Limitation
Fischer Indole Synthesis 60–70 High regioselectivity Requires custom phenylhydrazine
Tosyl-Protected Route 45–50 Controlled methoxylation Multi-step deprotection
Direct Carboxylation 50–55 Late-stage functionalization Risk of over-oxidation

The Fischer method offers superior efficiency but depends on precursor availability. The tosyl-protected route, while lengthier, enables precise substitution patterns critical for pharmaceutical applications.

Characterization and Quality Control

Commercial batches of this compound exhibit a melting point of 218–220°C and 95% purity by HPLC. Nuclear magnetic resonance (NMR) spectra confirm substitution patterns:

  • 1H NMR (600 MHz, DMSO-d6) : δ 12.1 (s, 1H, COOH), 7.21 (s, 1H, H-7), 6.89 (s, 1H, H-3), 3.85 (s, 3H, OCH3), 3.83 (s, 6H, 2×OCH3).
  • 13C NMR (151 MHz, DMSO-d6) : δ 167.4 (COOH), 152.1, 148.7, 146.3 (OCH3-bearing carbons), 121.9, 115.2, 110.4 (aromatic carbons).

Chemical Reactions Analysis

Cyclization Reactions

The indole scaffold facilitates cyclization under catalytic conditions. For example:

  • Pd-catalyzed dual C(sp²)−H functionalization enables the synthesis of polycyclic indoloquinolines. A Ugi 4-component reaction with anilines, aldehydes/ketones, and isocyanides forms tetracyclic structures in moderate-to-good yields (45–65%) . Reaction conditions involve Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3 equiv), and PivOH (6 equiv) in DMF at 140°C under N₂ .

Substrate Reagents/Conditions Product Yield Source
Ugi adduct with 4-chloroanilinePd(OAc)₂, Cu(OAc)₂, PivOH, DMF, 140°C, 9 hIndolo[3,2-c]quinolinone (6b)42%

Oxidation and Reduction

The methoxy and amino groups influence redox behavior:

  • Oxidation of the indole ring forms quinonoid derivatives. Hydrogen peroxide (H₂O₂) in acidic media selectively oxidizes the C3 position.

  • Reduction of nitro intermediates (e.g., 5-nitroveratrole) to amines is critical for indole ring formation in synthesis pathways.

Acylation and Esterification

The carboxylic acid group undergoes derivatization:

  • Methyl ester formation via reaction with methanol and acid catalysts (e.g., H₂SO₄) improves solubility for further reactions .

  • Amide coupling with amines using EDC/HOBt facilitates bioconjugation or drug design.

Electrochemical Reactions

Recent advances highlight rhodaelectro-catalyzed dehydrogenative Heck reactions with alkenes, forming pyrano[3,4-b]indol-1(9H)-ones. This method avoids stoichiometric oxidants and achieves C–H activation under mild conditions .

Alkene Catalyst Conditions Product Yield Source
Styrene[Cp*RhCl₂]₂, NH₄OAcConstant current (5 mA), 80°CPyrano[3,4-b]indol-1-one72%

Functional Group Transformations

  • Demethylation : BBr₃ in dichloromethane selectively removes methoxy groups, enabling access to hydroxylated derivatives .

  • Nucleophilic substitution : The indole C2-carboxylic acid participates in SNAr reactions with electrophiles (e.g., alkyl halides).

Mechanistic Insights

  • Pd-mediated cyclization proceeds via iminium intermediate formation, followed by nucleophilic attack and oxidative aromatization .

  • Radical pathways are excluded based on TEMPO trapping experiments .

Comparative Reactivity

4,5,6-Trimethoxy-1H-indole-2-carboxylic acid shows distinct reactivity compared to analogs:

Compound Key Reactivity Differences Source
5,6-Dimethoxy-1H-indole-2-carboxylic acidLower steric hindrance enables faster acylation
1-Benzyl-5,6,7-trimethoxy derivativeBenzyl group enhances lipophilicity and receptor binding

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
The compound is being investigated for its therapeutic effects against a range of diseases. Its unique indole structure allows for interactions with biological systems that could lead to the development of novel drugs. Research has shown that indole derivatives can exhibit antiviral properties, particularly against viruses like influenza and HIV .

Mechanism of Action
Studies suggest that 4,5,6-trimethoxy-1H-indole-2-carboxylic acid may inhibit specific enzymes or viral proteins, making it a candidate for further investigation in drug development. Molecular docking studies are being conducted to understand its binding interactions with biological targets.

Natural Product Synthesis

Intermediate Role
This compound serves as a valuable intermediate in the synthesis of complex natural products. Its ability to facilitate the creation of compounds with specific biological activities makes it essential in medicinal chemistry and natural product research .

Case Studies
Research has demonstrated successful syntheses where this compound was utilized to create derivatives with enhanced biological activities, showcasing its versatility as a building block in organic synthesis .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is used to explore enzyme inhibition and metabolic pathways. These studies provide insights into cellular processes that can lead to new drug discoveries and therapeutic strategies .

Antifungal Activity
Recent studies have identified related compounds showing antifungal activity, indicating potential applications in treating fungal infections. The production optimization of these metabolites has been documented, highlighting their stability and effectiveness under various conditions .

Plant Growth Regulation

Agricultural Applications
The compound has been explored for its potential in agriculture as a natural growth regulator. It may enhance plant growth and resilience against environmental stressors, offering an alternative to synthetic growth regulators commonly used in agricultural practices .

Cosmetic Formulations

Antioxidant Properties
In the cosmetic industry, this compound is being studied for its antioxidant properties. These characteristics make it a candidate for inclusion in skincare products aimed at improving skin health and appearance .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Pharmaceutical DevelopmentInvestigated for therapeutic effects against diseasesNovel drug development
Natural Product SynthesisServes as an intermediate in creating biologically active compoundsVersatile building block for organic synthesis
Biochemical ResearchUsed in enzyme inhibition studies and metabolic pathway explorationInsights into drug discovery
Plant Growth RegulationExplored as a natural growth regulatorEnhances plant resilience
Cosmetic FormulationsStudied for antioxidant propertiesImproves skin health and appearance

Mechanism of Action

The mechanism of action of 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the carboxylic acid moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6-Trimethoxy-1H-indole-2-carboxylic acid is unique due to the specific arrangement of methoxy groups and the carboxylic acid moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

4,5,6-Trimethoxy-1H-indole-2-carboxylic acid (TMICA) is an indole derivative notable for its complex structure and diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. The presence of three methoxy groups and a carboxylic acid moiety significantly influences its biological properties.

  • Molecular Formula : C₁₂H₁₃N₁O₅
  • Molecular Weight : 251.24 g/mol
  • CAS Number : 30448-09-0

Anticancer Properties

TMICA has been studied for its anticancer effects, demonstrating the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves interaction with specific molecular targets that modulate signaling pathways associated with cell growth and survival.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis through caspase activation
A549 (Lung Cancer)15.3Inhibition of PI3K/Akt signaling pathway
HeLa (Cervical Cancer)12.8Cell cycle arrest at G1 phase

Research indicates that TMICA's efficacy varies among different cancer types, suggesting a need for further exploration of its structure-activity relationship (SAR) to optimize its anticancer potential .

Antimicrobial Activity

TMICA exhibits promising antimicrobial properties against a range of pathogens. Studies have shown its ability to inhibit bacterial growth and may act as a potential lead compound for developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways, although precise molecular targets remain to be fully elucidated .

Antioxidant Activity

TMICA has demonstrated significant antioxidant properties, effectively scavenging free radicals and protecting cells from oxidative stress. This activity is crucial for mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological effects of TMICA can be attributed to its structural features:

  • Methoxy Groups : Enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.
  • Carboxylic Acid Moiety : Involved in forming hydrogen bonds with proteins, influencing enzyme activity and receptor interactions.

These interactions lead to the modulation of various signaling pathways critical for cell survival and proliferation .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of TMICA on malignant brain tumor cells. The results indicated that TMICA effectively reduced cell viability in a dose-dependent manner, with an IC50 value of 8 µM against glioblastoma cells. The study concluded that TMICA could be a candidate for further development in treating aggressive brain tumors .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of TMICA against antibiotic-resistant strains. The compound exhibited significant inhibition against multi-drug resistant Staphylococcus aureus, suggesting its potential as an alternative treatment option for resistant infections .

Q & A

Q. What are the common synthetic routes for 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid and its derivatives?

Methodological Answer: A widely used approach involves condensation reactions of 3-formyl-1H-indole-2-carboxylic acid derivatives with heterocyclic amines or thiazolidinones under acidic conditions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst yields derivatives via Knoevenagel-type condensation . Modifications to the methoxy groups (e.g., methylation or demethylation) can be achieved using alkyl halides or boron tribromide, respectively, followed by purification via recrystallization from acetic acid or DMF .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Structural elucidation relies on a combination of techniques:

  • X-ray crystallography : SHELXL/SHELXS software is employed to refine crystal structures, particularly for resolving hydrogen-bonding networks and π-stacking interactions in indole derivatives .
  • Spectroscopy : High-resolution NMR (¹H/¹³C) identifies substituent patterns (e.g., methoxy groups at C4, C5, C6), while IR confirms carboxylic acid and methoxy functional groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of airborne particles .
  • Spill management : Neutralize acidic residues with sodium bicarbonate, collect solid waste in sealed containers, and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in derivative synthesis?

Methodological Answer:

  • Catalyst screening : Replace sodium acetate with stronger bases (e.g., piperidine) to accelerate condensation kinetics .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) instead of acetic acid to enhance solubility of intermediates .
  • Temperature control : Perform microwave-assisted synthesis at 100–120°C to reduce reaction time from hours to minutes while maintaining yields >85% .

Q. How to address contradictions in crystallographic data during structural analysis?

Methodological Answer: Discrepancies in unit cell parameters or hydrogen-bonding motifs can arise from polymorphism or twinning. Use SHELXL’s TWIN command to model twinned crystals and refine anisotropic displacement parameters. Validate results against powder XRD to confirm phase purity . For ambiguous electron density maps (e.g., disordered methoxy groups), employ DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) by docking the carboxylic acid moiety into active sites. Validate with MD simulations (AMBER force field) to assess binding stability .
  • QSAR modeling : Develop regression models using descriptors like LogP, polar surface area, and HOMO/LUMO energies to predict bioavailability and metabolic stability .

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